molecular formula C5H3BrN2O3 B167569 3-Bromo-4-nitropyridine N-oxide CAS No. 1678-49-5

3-Bromo-4-nitropyridine N-oxide

Cat. No. B167569
M. Wt: 218.99 g/mol
InChI Key: YZQMKADIENBVLH-UHFFFAOYSA-N
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Patent
US07541366B2

Procedure details

Concentrated nitric acid (128 ml) and concentrated sulfuric acid (77 ml) were slowly added to a solution of 3-bromopyridin-N-oxide (31.9 g, 181.0 mmol) prepared in Step 1 in concentrated sulfuric acid (77 ml), while maintaining the temperature at 0° C.˜5° C. The reaction mixture was stirred at 90° C. for 2 hours and then cooled to room temperature. The reaction mixture was added to 1000 ml of ice water, which was then brought to pH 8 with 50% sodium hydroxide solution. The resulting precipitate was filtered and dried to give the titled compound as a yellow solid (29.3 g, 72.0%).
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:7]=[N+:8]([O-:12])[CH:9]=[CH:10][CH:11]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[Br:5][C:6]1[CH:7]=[N+:8]([O-:12])[CH:9]=[CH:10][C:11]=1[N+:1]([O-:4])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
128 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
31.9 g
Type
reactant
Smiles
BrC=1C=[N+](C=CC1)[O-]
Name
Quantity
77 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
77 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0° C.˜5° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 29.3 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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